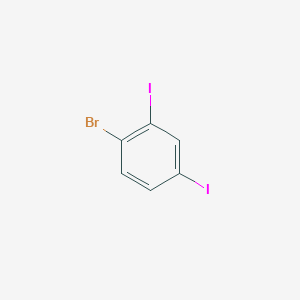

2,4-Diiodobromobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4-diiodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSGEFXBMWDDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies for 2,4 Diiodobromobenzene and Its Isomers

Regioselective Halogenation Approaches for Polyhalogenated Benzene (B151609) Synthesis

The direct halogenation of benzene and its derivatives is a fundamental process in organic synthesis, but achieving regioselectivity, especially in the creation of polyhalogenated compounds, presents a significant challenge. wikipedia.orgrsc.org The introduction of multiple halogen atoms onto a benzene ring is influenced by the directing effects of the substituents already present. Halogens are deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution. chemistrysteps.com This means that while they slow down the reaction rate compared to benzene, they direct incoming electrophiles to the positions ortho and para to themselves.

Obtaining a specific isomer like 2,4-diiodobromobenzene necessitates careful consideration of the order of halogen introduction and the reaction conditions. For instance, the halogenation of a halobenzene typically yields a mixture of ortho and para disubstituted products. chemistrysteps.com The ratio of these isomers is difficult to predict and is influenced by factors such as steric hindrance at the ortho position and the statistical advantage of having two ortho positions versus one para position. chemistrysteps.com

To overcome these challenges, chemists employ various strategies. One approach is the use of specialized catalysts and reagents that can enhance the selectivity of the halogenation reaction. researchgate.net Another strategy involves the use of blocking groups to temporarily occupy certain positions on the aromatic ring, thereby directing the halogenation to the desired site. The blocking group is then removed in a subsequent step.

Synthesis of this compound Precursors

The synthesis of this compound often begins with simpler, more readily available halogenated benzenes. These precursors are then further functionalized to introduce the desired iodine atoms at specific positions.

Derivatization from Simpler Halogenated Benzenes

A common strategy for synthesizing polyhalogenated benzenes is the derivatization of simpler halo-benzenes. For example, starting with bromobenzene (B47551), one could introduce two iodine atoms to arrive at the target molecule. The existing bromine atom would direct the incoming iodine atoms to the ortho and para positions. However, controlling the reaction to selectively produce the 2,4-diiodo isomer from among other possibilities like 2,6-diiodo and 2,4,6-triiodo derivatives requires careful control of reaction conditions.

An alternative approach involves starting with a di-substituted benzene. For instance, 1,3-diiodobenzene (B1666199) could be brominated. The two iodine atoms would direct the incoming bromine to the 2, 4, or 6 positions. Again, achieving selectivity for the desired 2-bromo-1,3-diiodobenzene (B12938561) (which is an isomer of this compound) would be a key challenge.

A patented method describes the further halogenation of polyhalogenated benzenes through deprotonation with magnesium amide bases followed by reaction with an electrophilic halogenating agent. google.com This approach can offer high selectivity for deprotonation at specific positions, thereby controlling the site of subsequent halogenation. google.com

Aromatic Iodination Methodologies for Diiodobromobenzenes

Introducing iodine onto an aromatic ring is generally more challenging than chlorination or bromination. acs.org This is due to the lower electrophilicity of iodine. Therefore, iodination reactions often require the use of an activating agent or a more reactive iodine source. chemistrysteps.com

Several methods have been developed for aromatic iodination. One common method involves the use of molecular iodine in the presence of an oxidizing agent such as nitric acid or a mixture of hydrogen peroxide and sulfuric acid. chemistrysteps.comyoutube.com These oxidizing agents help to generate the more electrophilic iodine cation (I+), which is then attacked by the aromatic ring. chemistrysteps.com Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst have also proven effective for the iodination of aromatic compounds. chemistrysteps.com

For the synthesis of diiodobromobenzenes, a pre-existing bromo-substituted benzene ring would be subjected to such iodination conditions. The directing effect of the bromine atom would favor the introduction of iodine at the ortho and para positions. To obtain this compound, one would need to control the stoichiometry and reaction conditions to favor di-iodination.

A study on the direct and regioselective iodination of various aromatic compounds, including bromobenzene, utilized a system of Fe(NO3)3·1.5N2O4/charcoal. researchgate.net This method showed excellent regioselectivity, producing the para-iodinated product as the sole isomer. researchgate.net Adapting such a method could potentially be used to sequentially introduce iodine atoms at specific positions on a brominated benzene ring.

| Iodination Method | Reagents | Key Features |

| Oxidative Iodination | I₂, HNO₃ or H₂O₂/H₂SO₄ | Generates I⁺ electrophile. chemistrysteps.comyoutube.com |

| N-Iodosuccinimide | NIS, Acid Catalyst | Effective for various aromatic compounds. chemistrysteps.com |

| Iron Nitrate System | I₂, Fe(NO₃)₃·1.5N₂O₄/charcoal | High regioselectivity for para-iodination. researchgate.net |

| Iodic Acid Method | HIO₃/AcOH/Ac₂O/conc. H₂SO₄ | Allows iodination of deactivated arenes. mdpi.com |

Strategic Application of Halogen Dance Reactions in Diiodobromobenzene Synthesis

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. clockss.orgrsc.org This reaction is typically initiated by a strong base, which deprotonates the aromatic ring to form an aryl lithium or other organometallic intermediate. whiterose.ac.uk This intermediate can then undergo a series of equilibria involving halogen-metal exchange, leading to the migration of the halogen atom. kobe-u.ac.jp

This reaction can be strategically employed to synthesize specific isomers of polyhalogenated compounds that are difficult to obtain through direct halogenation methods. rsc.org For instance, if a direct synthesis leads to a mixture of isomers of diiodobromobenzene, a halogen dance reaction could potentially be used to convert an undesired isomer into the desired this compound.

The direction and feasibility of a halogen dance reaction are influenced by several factors, including the nature of the halogen (iodine and bromine are more prone to migration than chlorine and fluorine), the structure of the aromatic ring, and the reaction conditions. clockss.org By carefully selecting the substrate and reaction conditions, it is possible to control the outcome of the halogen dance and achieve a regiocontrolled synthesis of the target isomer. kobe-u.ac.jp For example, the halogen dance has been successfully used in the synthesis of various substituted pyridines and thiophenes. clockss.orgresearchgate.net

Novel Synthetic Pathways for Specific Diiodobromobenzene Isomers

While the focus is on this compound, the synthesis of its isomers is also of significant interest. The development of novel synthetic pathways allows for access to a wider range of polyhalogenated aromatic compounds for various applications.

Synthesis of 1-Bromo-3,4-diiodobenzene (3,4-Diiodobromobenzene)

The synthesis of 1-bromo-3,4-diiodobenzene, an isomer of this compound, requires a different regiochemical approach. One possible route could start from 4-bromo-1,2-dichlorobenzene. chemdad.com While this provides the correct substitution pattern for the halogens, the chlorine atoms would need to be replaced with iodine. A more direct approach might involve the di-iodination of 1-bromobenzene, where under specific conditions, the 3,4-diiodo isomer might be favored, although this is less likely due to the ortho-para directing nature of bromine.

A plausible synthetic route could involve starting with a precursor that already has the desired 3,4-disubstitution pattern. For example, starting with 3,4-diiodobenzoic acid, one could potentially replace the carboxylic acid group with a bromine atom through a series of reactions such as a Hoffman, Curtius, or Schmidt rearrangement followed by a Sandmeyer reaction.

Synthesis of 1-Bromo-3,5-diiodobenzene (B120974) (3,5-Diiodobromobenzene)

The synthesis of 1-bromo-3,5-diiodobenzene is commonly achieved through a Sandmeyer reaction, a well-established method for converting aromatic amines into aryl halides via a diazonium salt intermediate. google.comgoogle.com This approach offers a reliable pathway to introduce a bromine atom into a pre-existing di-iodinated aromatic ring.

The typical starting material for this synthesis is 3,5-diiodoaniline (B149867). The process involves two primary stages:

Diazotization of 3,5-diiodoaniline: The amine functional group of 3,5-diiodoaniline is converted into a diazonium salt. This is typically accomplished by treating the aniline (B41778) derivative with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). google.com The reaction is performed at low temperatures, generally between 0 and 10°C, to ensure the stability of the resulting diazonium salt. google.com

Sandmeyer Reaction: The prepared diazonium salt is subsequently reacted with a copper(I) bromide (CuBr) salt dissolved in hydrobromic acid. google.com The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the final product, 1-bromo-3,5-diiodobenzene. The reaction mixture is often heated to ensure the complete decomposition of the diazonium salt and formation of the aryl bromide. google.com

Table 1: Key Parameters for the Synthesis of 1-Bromo-3,5-diiodobenzene via Sandmeyer Reaction

| Parameter | Description | Typical Conditions |

| Starting Material | Aniline derivative | 3,5-Diiodoaniline |

| Reagent (Diazotization) | Nitrite source in strong acid | Sodium Nitrite (NaNO₂) in Hydrobromic Acid (HBr) |

| Temperature (Diazotization) | Low temperature to maintain diazonium salt stability | 0–10 °C |

| Reagent (Sandmeyer) | Copper(I) salt in corresponding halogen acid | Copper(I) Bromide (CuBr) in Hydrobromic Acid (HBr) |

| Reaction Type | Conversion of amine to bromide | Diazotization followed by Sandmeyer reaction |

Purification and Isolation Methodologies in Complex Synthesis

The synthesis of polyhalogenated aromatic compounds like diiodobromobenzene often results in a mixture of constitutional isomers and other byproducts. The structural similarity of these isomers, particularly their close boiling points and polarities, makes their separation a significant chemical challenge. sciencemadness.orgbohrium.com Consequently, a range of purification and isolation techniques are employed to obtain the desired isomer in high purity.

The primary methods for purifying complex halogenated aromatic mixtures include chromatography and crystallization.

Chromatographic Techniques:

Chromatography is a fundamental technique for separating components of a mixture. The choice of chromatographic method depends on the scale of the purification and the specific properties of the isomers.

Column Chromatography: Gravity column chromatography using silica (B1680970) gel is a standard method for laboratory-scale purification. sciencemadness.orgpublish.csiro.au The separation is based on the differential adsorption of the compounds to the stationary phase (silica) as a mobile phase (solvent) passes through the column. Isomers with different polarities will travel at different rates, allowing for their separation. sciencemadness.org

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution for separating closely related isomers. bohrium.com Reversed-phase (RP-HPLC) and normal-phase (NPLC) are common modes. Specialized columns, such as those packed with C8, C18, or metal-organic frameworks (MOFs), can be used to enhance separation. rsc.org For halogenated benzenes, columns that promote halogen-π interactions have been shown to be effective.

Gas Chromatography (GC): GC is a powerful analytical tool for assessing purity and can also be used for preparative separation of volatile isomers. chromforum.org The choice of the capillary column's stationary phase is critical; columns with different polarities (e.g., wax-based or polysiloxane-based) or those containing cyclodextrins can resolve isomers based on differences in volatility and molecular shape. chromforum.orgresearchgate.net

Crystallization:

Crystallization is an effective method for purifying solid compounds on both laboratory and industrial scales. orgchemboulder.comiscientific.org The principle relies on the differences in solubility between the desired compound and impurities in a given solvent.

Recrystallization: This technique involves dissolving the impure solid mixture in a minimum amount of a hot solvent to create a saturated solution. orgchemboulder.com As the solution cools slowly, the solubility of the main compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor. orgchemboulder.comslideshare.net The pure crystals are then isolated by filtration. mt.com The selection of an appropriate solvent or solvent system is crucial for successful purification. washington.edu

Fractional Crystallization: This method can be used when there are multiple soluble components. By carefully controlling conditions like temperature, different isomers can be induced to crystallize out of the solution at different stages.

Complexation-Based Separation: In some cases, a reagent can be added to selectively form a solid complex with one isomer, allowing it to be removed by filtration. For instance, polyethylene (B3416737) glycols have been used to selectively complex with and remove 1,4-dihalobenzene isomers from 1,3-isomers. iscientific.org

Other Techniques:

Solvent Extraction: Liquid-liquid extraction is a fundamental workup procedure used to separate the product from the reaction mixture based on its solubility in immiscible solvents. science.gov

Distillation: While challenging for isomers with close boiling points, fractional distillation under reduced pressure can sometimes be employed for the separation of liquid halogenated aromatics.

Table 2: Summary of Purification and Isolation Methodologies for Halogenated Aromatic Isomers

| Methodology | Principle | Application Notes |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). sciencemadness.org | Widely used for lab-scale purification. Separation is driven by polarity differences. sciencemadness.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. bohrium.com | Effective for separating challenging isomer mixtures; specialized columns can target specific interactions. rsc.org |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase in a capillary column. chromforum.org | Primarily for analytical assessment of purity, but preparative GC can be used. Column selection is critical. chromforum.orgresearchgate.net |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. orgchemboulder.com | A common and effective method for obtaining high-purity solid compounds. Solvent choice is paramount. iscientific.orgwashington.edu |

| Complexation | Selective reaction of one isomer with an agent to form a separable complex (e.g., a solid precipitate). iscientific.org | Useful for separating isomers with very similar physical properties. |

| Solvent Extraction | Separation based on the differential solubility of a compound in two immiscible liquid phases. science.gov | Standard workup procedure to isolate the product from the crude reaction mixture. |

Iii. Reactivity Profiles and Mechanistic Elucidation of 2,4 Diiodobromobenzene Derivatives

Halogen Dance Transformations in Diiodobromobenzene Systems

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.netclockss.org This rearrangement, also known as halogen scrambling or migration, is driven by thermodynamics and provides a powerful method for functionalizing positions that are not easily accessible through conventional synthesis. wikipedia.org

The halogen dance rearrangement is initiated by the deprotonation of a halogenated aromatic compound by a strong base, forming a highly reactive aryl anion. wikipedia.org This step is followed by a series of intermolecular halogen transfers. The proposed mechanism involves a stepwise process rather than an aryne intermediate. wikipedia.org For a diiodobromobenzene system, a strong base would abstract a proton from the ring, creating a carbanion. This carbanion can then act as a nucleophile, attacking an iodine atom on a neighboring molecule, leading to a halogen-metal exchange. This sequence of events can result in the migration of iodine atoms around the aromatic ring until the most thermodynamically stable isomer is formed. Computational studies on bromobenzene (B47551) derivatives have proposed the involvement of bromo-bridged transition states in these isomerization and disproportionation pathways. beilstein-archives.org

The choice of base and solvent is critical in controlling the outcome of halogen dance reactions. Strong, non-nucleophilic bases are required to initiate the deprotonation without causing unwanted side reactions. Modern halogen dance reactions typically employ strong lithiating agents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). wikipedia.org The use of potassium bases, such as potassium hexamethyldisilazide (KHMDS), in combination with n-BuLi (a Lochmann-Schlosser base), has also been shown to facilitate these transformations. chemrxiv.org

The solvent system influences the aggregation state and reactivity of the organometallic intermediates. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. The regioselectivity of the halogen migration is dependent on the specific base/solvent combination, which can alter the position of the initial deprotonation and the stability of the resulting aryl anion intermediates. For instance, in studies on dibromopyrroles, the equilibrium between isomeric pyrrolyllithiums, which dictates the final product, was found to be influenced by the choice of electrophile and reaction conditions. kobe-u.ac.jprsc.org

The following table illustrates how reaction parameters can influence the outcome of a halogen dance reaction on a model di-substituted aromatic compound.

| Entry | Substrate | Base | Solvent | Electrophile | Major Product | Yield (%) |

| 1 | 2,5-Dibromopyrrole Derivative | LDA | THF | Ethyl Formate | 2,4-Dibromo Isomer | 66% |

| 2 | 2,5-Dibromopyrrole Derivative | LDA | THF | DMF | 2,3-Dibromo Isomer | 49% |

| 3 | 2,5-Dibromopyrrole Derivative | LDA | THF | TESOTf | 2,4-Dibromo Isomer | 91% |

| 4 | 2,5-Dibromopyrrole Derivative | LDA | THF | TESCl | 2,3-Dibromo Isomer | 96% |

Data adapted from studies on substituted dibromopyrroles to illustrate the principle of regioselectivity control. kobe-u.ac.jp

While stoichiometric amounts of strong bases are traditionally used, recent research has focused on developing catalytic approaches to the halogen dance reaction to improve efficiency and expand substrate scope. kobe-u.ac.jp The challenge lies in facilitating multiple catalytic cycles involving various aryllithium species. kobe-u.ac.jp

One strategy involves using a catalytic amount of a bromine source in conjunction with a base like LDA. kobe-u.ac.jp The catalyst generates a brominated intermediate that facilitates the crucial halogen-lithium exchange steps. kobe-u.ac.jp Another advancement is the use of catalytic amounts (1.0–10 mol%) of potassium hexamethyldisilazide (KHMDS), which has been shown to drastically accelerate the bromine-metal exchange process, enabling the reaction to complete within minutes for various bromo-aromatic and heteroaromatic substrates. chemrxiv.org This ultra-fast transformation is explained by a proposed dual catalytic cycle. chemrxiv.org These catalytic methods represent a significant step towards more sustainable and versatile applications of the halogen dance reaction in molecular editing. kobe-u.ac.jp

Cross-Coupling Reactions of Diiodobromobenzenes

Polyhalogenated benzenes are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. fiveable.me The differential reactivity of various halogen substituents allows for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organic halide. fiveable.menih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of stable boronic acids. nih.gov

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The organic halide (e.g., 2,4-diiodobromobenzene) reacts with a Pd(0) complex, which inserts into the carbon-halogen bond to form an arylpalladium(II) halide intermediate. fiveable.menih.gov

Transmetalation : In the presence of a base, the organoboron compound transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. fiveable.menih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. fiveable.menih.govnih.gov

For a substrate like this compound, the distinct reactivity of the C-I and C-Br bonds can be exploited to achieve selective couplings.

Chemoselectivity in the cross-coupling of polyhalogenated aromatics is governed by the relative rates of oxidative addition for different carbon-halogen bonds. The established order of reactivity for palladium catalysts is C–I > C–OTf > C–Br >> C–Cl. nih.gov

In the case of this compound, the two C-I bonds are significantly more reactive than the C-Br bond. This reactivity difference allows for the selective Suzuki-Miyaura coupling at the iodine-substituted positions while leaving the bromine atom intact. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono-arylation or di-arylation at the iodo-positions. Subsequent modification of the reaction conditions, often by employing a different catalyst system with more electron-rich and bulky phosphine (B1218219) ligands, can then facilitate a second coupling reaction at the less reactive C-Br position. nih.gov This sequential approach enables the controlled, stepwise synthesis of complex, unsymmetrical multi-aryl systems from a single diiodobromobenzene precursor.

The following table presents representative data for the chemoselective Suzuki-Miyaura coupling of di-halogenated substrates, illustrating the principle of selective functionalization.

| Entry | Substrate | Arylboronic Acid (Equivalents) | Catalyst/Ligand | Product | Yield (%) |

| 1 | 1,3-Diiodobenzene (B1666199) | 4-Methoxyphenylboronic acid (1.1) | Pd(OAc)₂ / SPhos | Mono-arylated Product | 88% |

| 2 | 1,3-Diiodobenzene | 4-Formylphenylboronic acid (1.1) | Pd(OAc)₂ / SPhos | Mono-arylated Product | 53% |

| 3 | 1-Bromo-4-iodobenzene | Phenylboronic acid (1.0) | Pd(PPh₃)₄ | Coupling at C-I site | >95% |

| 4 | 1-Bromo-4-chlorobenzene | Phenylboronic acid (1.0) | Pd₂(dba)₃ / tBu₃P | Coupling at C-Br site | >95% |

Data adapted from studies on diiodobenzene and other dihalobenzenes to illustrate the principle of chemoselectivity. nih.govresearchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling with Diiodobromobenzene Substrates

Optimization of Catalytic Systems and Ligand Effects

The reactivity and selectivity of cross-coupling reactions involving di- and polyhalogenated aromatic compounds like this compound are profoundly influenced by the choice of catalyst and ligands. The specific halogen that participates in the reaction is determined by the catalytic system employed. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. This selectivity is attributed to the relative bond dissociation energies of the carbon-halogen bonds and the rates of oxidative addition to the palladium(0) center.

The optimization of catalytic systems often involves screening various palladium sources, ligands, bases, and solvents to achieve the desired reactivity and selectivity. Ligands, in particular, play a crucial role in modulating the electronic and steric properties of the palladium catalyst, thereby influencing its activity and selectivity.

Ligand Effects:

The nature of the phosphine ligand in palladium-catalyzed reactions can significantly impact the outcome. For instance, in Suzuki-Miyaura cross-couplings of dihalogenated heteroarenes, the ratio of palladium to the phosphine ligand can determine the active catalytic species—whether it is a mononuclear or a polynuclear palladium complex—which in turn can switch the regioselectivity of the reaction. nih.gov Different ligands can also affect the rate of reductive elimination versus other competing pathways, such as β-hydride elimination, which is critical in couplings involving alkyl groups. organic-chemistry.orgnih.gov

Advances in ligand design have led to the development of specialized phosphine ligands, such as Buchwald-type phosphines and N-heterocyclic carbenes (NHCs), which exhibit high activity and selectivity for specific cross-coupling reactions. rsc.orgnih.gov These ligands can stabilize the palladium catalyst, prevent the formation of inactive palladium black, and facilitate challenging coupling reactions, even with less reactive aryl chlorides.

The following table summarizes the effect of different ligands on the outcome of palladium-catalyzed cross-coupling reactions:

| Ligand Type | General Effect on Reactivity/Selectivity | Reference |

| Triphenylphosphine (PPh₃) | Commonly used, can lead to different selectivities based on the Pd:ligand ratio. | nih.gov |

| Buchwald-type phosphines | Highly active for a broad range of cross-coupling reactions, including those with aryl chlorides. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ligands that form stable complexes with palladium, often leading to high catalytic activity. | rsc.org |

| Bidentate phosphine ligands | Can influence the geometry of the palladium complex, affecting selectivity. | rsc.org |

Catalyst Speciation:

The speciation of the palladium catalyst, which refers to the different forms the catalyst can take under reaction conditions (e.g., mononuclear species, clusters, nanoparticles), can also have a profound effect on site selectivity in cross-coupling reactions of dihalogenated compounds. nih.gov For example, mononuclear palladium species might favor reaction at one halogen position, while polynuclear species could favor another. nih.gov

Negishi Coupling and its Synergy with Halogen Dance in Diiodobromobenzene Chemistry

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been widely applied in the synthesis of complex organic molecules. wikipedia.org In the context of this compound, Negishi coupling offers a method to selectively functionalize one of the halogen positions.

Halogen Dance Reaction:

The "halogen dance" is a base-catalyzed intramolecular rearrangement of halogens on an aromatic ring. wikipedia.orgclockss.orgscribd.com This reaction proceeds through a series of halogen-metal exchange and protonation/deprotonation steps, leading to the migration of a halogen atom to a thermodynamically more stable position. wikipedia.orgresearchgate.net The driving force for this rearrangement is the formation of a more stable carbanion or organometallic intermediate. wikipedia.org

Synergy of Negishi Coupling and Halogen Dance:

A powerful synthetic strategy involves the combination of the halogen dance reaction with a subsequent cross-coupling reaction in a one-pot procedure. researchgate.netnih.gov For a substrate like this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could induce a halogen dance, leading to a rearranged organolithium species. This intermediate can then be transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent in situ. This organozinc species can then undergo a Negishi cross-coupling reaction with an added electrophile in the presence of a palladium catalyst. researchgate.netnih.gov

This synergistic approach allows for the functionalization of positions on the aromatic ring that are not directly accessible through conventional cross-coupling reactions of the starting material. The regiochemical outcome is controlled by the thermodynamics of the halogen dance and the relative reactivity of the different halogen atoms in the subsequent cross-coupling step.

The general sequence for a one-pot halogen dance/Negishi coupling is as follows:

Deprotonation/Halogen-Metal Exchange: A strong base initiates the halogen dance, leading to the formation of a thermodynamically favored organometallic intermediate.

Transmetalation: The organometallic intermediate reacts with a zinc salt to generate an organozinc reagent.

Cross-Coupling: A palladium catalyst is introduced along with an organic halide, and the Negishi coupling reaction takes place to form the desired product.

Copper-Mediated Carbon-Heteroatom (C-Se, C-N) Coupling Reactions involving Diiodobromobenzenes

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. whiterose.ac.uk These reactions often proceed under milder conditions and can exhibit different selectivity compared to their palladium-catalyzed counterparts.

Copper-Mediated C-Se Coupling:

The formation of carbon-selenium (C-Se) bonds is an important transformation in organic synthesis, as organoselenium compounds have applications in materials science and as intermediates in organic synthesis. Copper-based catalytic systems have been developed for the cross-coupling of aryl halides with selenium nucleophiles. In the case of this compound, a copper catalyst could selectively activate one of the carbon-halogen bonds, likely the C-I bond, for coupling with a selenium-containing reagent.

Copper-Mediated C-N Coupling:

Copper-catalyzed N-arylation, also known as the Ullmann condensation, is a classic method for the formation of carbon-nitrogen (C-N) bonds. Modern advancements have led to the development of more efficient and general copper-catalytic systems that operate under milder conditions. These systems typically involve a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand. For this compound, a copper-catalyzed C-N coupling reaction with an amine would be expected to proceed selectively at one of the iodo positions.

The mechanism of copper-catalyzed cross-coupling reactions can be complex and may involve various copper oxidation states, from Cu(0) to Cu(III). whiterose.ac.uk The specific pathway can be influenced by the choice of catalyst, ligand, base, and solvent.

Nucleophilic Aromatic Substitution Reactions of Diiodobromobenzene Scaffolds

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAᵣ reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

For an unactivated aryl halide like this compound, nucleophilic aromatic substitution is generally difficult to achieve under standard conditions. pressbooks.pub The electron-rich nature of the benzene (B151609) ring disfavors attack by a nucleophile. wikipedia.org

However, SNAᵣ can be facilitated under certain conditions:

Activation by Electron-Withdrawing Groups: If electron-withdrawing groups (e.g., -NO₂) are introduced onto the this compound ring, particularly at positions ortho or para to the halogens, the ring becomes activated towards nucleophilic attack. pressbooks.publibretexts.org The electron-withdrawing groups help to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

Harsh Reaction Conditions: In the absence of activating groups, SNAᵣ can sometimes be forced to occur under harsh conditions, such as high temperatures and pressures, and with very strong nucleophiles. pressbooks.pub

Benzyne (B1209423) Mechanism: Under strongly basic conditions, an elimination-addition mechanism proceeding through a highly reactive benzyne intermediate can occur. pressbooks.pubyoutube.com

The reactivity of the halogens as leaving groups in SNAᵣ reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. youtube.comresearchgate.net Therefore, in this compound, the bromo and iodo groups are not ideal leaving groups for a typical SNAᵣ reaction.

Iv. Advanced Applications of 2,4 Diiodobromobenzene and Its Derivatives in Chemical Synthesis

Role as Versatile Building Blocks in the Construction of Complex Organic Molecules

The primary utility of 2,4-diiodobromobenzene in the synthesis of complex molecules stems from its role as a trifunctional building block in metal-catalyzed cross-coupling reactions. The C-I bonds are considerably more reactive than the C-Br bond towards oxidative addition to palladium(0) catalysts, a key step in widely used transformations like the Suzuki-Miyaura, Sonogashira-Hagihara, and Heck reactions. calibrechem.comnih.govyoutube.com This reactivity differential enables chemists to perform selective couplings at the iodine-bearing positions while leaving the bromine atom intact for subsequent transformations.

This stepwise approach is crucial for creating intricate, non-symmetrical molecules that would be difficult to assemble otherwise. For instance, a synthetic strategy could involve:

A double Sonogashira-Hagihara coupling at positions 2 and 4 to connect two different alkyne-containing groups.

A subsequent Suzuki-Miyaura coupling at the less reactive position 1 (bromine) to introduce an aryl or heteroaryl moiety.

This controlled, site-selective functionalization allows for the efficient assembly of complex scaffolds from a single, readily available starting material. The principle has been demonstrated in the synthesis of rigid polymers where diiodo-aromatic monomers are copolymerized with diethynyl compounds. mit.edu Although specific examples may use molecules like 1,4-diiodotriptycene, the underlying chemical principle of using diiodo-aromatics as foundational building blocks is directly applicable to this compound. mit.edu

Interactive Data Table: Cross-Coupling Reactions Amenable to this compound

| Reaction Name | Typical Catalyst | Nucleophile | Bond Formed | Reactivity Order |

| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron Compound | C-C | C-I > C-Br |

| Sonogashira Coupling | Palladium/Copper Complex | Terminal Alkyne | C-C (sp) | C-I > C-Br |

| Heck Reaction | Palladium Complex | Alkene | C-C (sp²) | C-I > C-Br |

| Buchwald-Hartwig Amination | Palladium or Nickel Complex | Amine | C-N | C-I > C-Br |

| Stille Coupling | Palladium Complex | Organotin Compound | C-C | C-I > C-Br |

| Negishi Coupling | Palladium or Nickel Complex | Organozinc Compound | C-C | C-I > C-Br |

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Cross-coupling reactions are fundamental to the modern synthesis of pharmaceuticals and agrochemicals, enabling the construction of the complex biaryl and heteroaryl structures that are common motifs in many active ingredients. calibrechem.com Iodobenzene (B50100) and its derivatives are prized as substrates in these reactions due to the high reactivity of the C-I bond, which often allows for milder reaction conditions and broader functional group tolerance. calibrechem.com For example, the synthesis of the antihypertensive drug Valsartan involves a key Suzuki-Miyaura coupling step where an iodobenzene derivative is a critical component. calibrechem.com

While direct public-domain examples detailing the use of this compound for a specific commercial drug are not prevalent, its potential as a key intermediate is clear. Its structure allows for the introduction of three different substituents onto a central phenyl ring, a common strategy in medicinal chemistry for optimizing a drug candidate's properties (e.g., potency, selectivity, and metabolic stability). The ability to first react the two iodo-positions and then the bromo-position allows for the late-stage introduction of key functional groups, a highly desirable feature in drug discovery and development.

Precursors for Macrocycles, Dendrimers, and Supramolecular Structures

The construction of large, well-defined molecular architectures such as macrocycles and dendrimers relies on the use of polyfunctional monomers that can be linked together in a controlled manner. nih.govmdpi.com Dendrimers, for example, are built from a central core and branching units, typically using either a divergent (core-out) or convergent (periphery-in) synthetic strategy. nih.govnih.gov

This compound is an ideal candidate to serve as a core or a branching unit in such syntheses. Its trifunctional nature, combined with the orthogonal reactivity of its C-I and C-Br bonds, provides a powerful tool for the stepwise construction of these complex structures. A divergent synthesis of a dendrimer could, in principle, start from this compound as the central core. The two iodo-positions could be reacted with a monomer to form the first generation, followed by activation and reaction at the bromine position to add further branches. This controlled, generational growth is the hallmark of dendrimer synthesis. instras.comchemrxiv.org Similarly, in supramolecular chemistry, which involves non-covalent interactions, derivatives of this compound can be designed to direct the self-assembly of molecules into larger, ordered structures. mdpi.com

Development of Functional Materials and Optoelectronic Components from Diiodobromobenzene Backbones

Poly(aryleneethynylene)s (PAEs) and their subset, poly(p-phenyleneethynylene)s (PPEs), are a class of conjugated polymers studied extensively for their applications in functional materials, particularly for optoelectronic devices such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netmit.edu These materials are prized for their high fluorescence quantum yields and ability to conduct energy along their polymer backbone. mit.edu

The most common method for synthesizing these polymers is the Sonogashira-Hagihara cross-coupling reaction, which links diiodo-aromatic monomers with diethynyl-aromatic monomers. mit.edunih.gov this compound is an excellent precursor for this application. The two highly reactive C-I bonds can readily participate in polymerization with a diethynyl comonomer to form the conjugated backbone of a PAE.

Crucially, the C-Br bond would remain unreacted on the side of the polymer chain. This bromine atom serves as a valuable functional handle for post-polymerization modification. It can be used to attach solubilizing side chains, tune the electronic properties of the polymer, or link the polymer to other molecules or surfaces. This ability to create a functionalized, conjugated polymer backbone makes derivatives of diiodobromobenzene highly attractive for developing advanced materials for optoelectronics. researchgate.net

Interactive Data Table: Properties of Representative Poly(phenyleneethynylene)s

| Polymer Type | Monomers | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Potential Application |

| Alkyl-substituted PPE | Dialkyl-diiodobenzene + Diethynylbenzene | 420 - 450 | 470 - 510 | Organic Electronics researchgate.net |

| Iptycene-containing PAE | Diiodotriptycene + Diethynylpentiptycene | ~430 | ~450 | Solid-State Sensors mit.edu |

| Water-Soluble PPE | Carboxylate-diiodobenzene + Diethynylbenzene | ~440 | ~465 | Biosensors mit.edu |

| PE-doped PPB | Diiodobromobenzene (hypothetical) + Diethynylbutadiyne | 350 - 450 | 450 - 550 | Live Cell Imaging nih.gov |

V. Spectroscopic Characterization and Computational Investigations of Diiodobromobenzenes

Advanced Spectroscopic Techniques for Structural and Purity Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of diiodobromobenzenes. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2,4-diiodobromobenzene, both ¹H and ¹³C NMR provide critical data.

¹ H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three non-equivalent protons on the benzene (B151609) ring. oregonstate.edulibretexts.orgchemistrysteps.com The chemical shifts are influenced by the deshielding effects of the halogen substituents. The proton at the C3 position, situated between two iodine atoms, would likely appear at the lowest field. The proton at C6, ortho to the bromine, would also be significantly deshielded. The proton at C5 would be at the highest field among the three. The splitting pattern, governed by proton-proton coupling, would be complex, likely revealing a doublet, a doublet of doublets, and another doublet, confirming the substitution pattern.

¹³ C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the aromatic ring, as they are all in chemically distinct environments. libretexts.orgbhu.ac.inudel.eduuoi.gr The carbons directly bonded to the halogen atoms (C1, C2, C4) will show characteristic chemical shifts. The C-I bonds typically shift the carbon resonance to a very low field (around 90-100 ppm), while the C-Br bond results in a less pronounced but still significant downfield shift (around 120-125 ppm). stackexchange.com The remaining carbons (C3, C5, C6) will appear in the typical aromatic region (120-140 ppm), with their exact shifts influenced by the cumulative electronic effects of the three halogen substituents.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| H3 | ~8.1-8.3 | d (doublet) |

| H5 | ~7.2-7.4 | dd (doublet of doublets) |

| H6 | ~7.8-8.0 | d (doublet) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C1-Br | ~122-125 |

| C2-I | ~95-100 |

| C3 | ~135-140 |

| C4-I | ~92-98 |

| C5 | ~130-133 |

| C6 | ~132-136 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺) corresponding to its exact mass. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio) and iodine (¹²⁷I is monoisotopic), the molecular ion region will show a characteristic pattern. The fragmentation of polyhalogenated benzenes typically involves the sequential loss of halogen atoms. libretexts.orgwhitman.edulibretexts.orgchemguide.co.ukwikipedia.org

| Ion Fragment | Description |

| [C₆H₃I₂Br]⁺ | Molecular Ion (M⁺) |

| [C₆H₃IBr]⁺ | Loss of an iodine radical (M - I) |

| [C₆H₃I₂]⁺ | Loss of a bromine radical (M - Br) |

| [C₆H₃Br]⁺ | Loss of two iodine radicals (M - 2I) |

| [C₆H₃I]⁺ | Loss of one iodine and one bromine radical (M - I - Br) |

| [C₆H₃]⁺ | Loss of all three halogen radicals |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by vibrating bonds. For this compound, the IR spectrum would be characterized by absorptions typical of a substituted benzene ring. maricopa.edupressbooks.pubutdallas.edulibretexts.orgvscht.cz

C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of aromatic C-H bonds. pressbooks.pub

C=C Stretching: A series of medium to weak absorptions between 1400 and 1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.

C-H Bending (Out-of-Plane): Strong absorption bands in the 600-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds. The specific pattern in this "fingerprint region" is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. maricopa.edu

C-X Stretching: Absorptions for C-I and C-Br stretching occur at lower frequencies, typically below 1000 cm⁻¹, but are often difficult to distinguish within the complex fingerprint region.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to understand and predict the chemical behavior of molecules like this compound at an electronic level. sumitomo-chem.co.jp

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.netyoutube.comscispace.com For diiodobromobenzenes, DFT studies can elucidate the mechanisms of important transformations such as cross-coupling reactions (e.g., Suzuki, Stille) and base-catalyzed "halogen dance" rearrangements. researchgate.netbeilstein-archives.orgrsc.org

For instance, in a Suzuki coupling, DFT can model the oxidative addition step, which is often rate-determining and dictates regioselectivity. Calculations can determine the activation barriers for a palladium catalyst inserting into the C-Br bond versus the C-I bonds. Generally, the C-I bond is weaker and more reactive, making oxidative addition at the iodine-bearing positions kinetically favored. DFT can quantify this preference by calculating the energy of the respective transition states.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govresearchgate.net In this compound, the large, polarizable iodine atoms are potent halogen bond donors. Computational analysis can map the molecular electrostatic potential (MEP) surface of the molecule, visualizing the electropositive σ-holes on the iodine atoms along the axis of the C-I bonds and a weaker one on the bromine atom.

These interactions are crucial in the solid state, directing the crystal packing of diiodobromobenzenes and their co-crystals with halogen bond acceptors (e.g., pyridines, ethers). rsc.orgresearchgate.netnih.gov DFT calculations can be used to:

Quantify Interaction Energies: Calculate the binding energy between a diiodobromobenzene molecule and a Lewis base, confirming the strength of the halogen bond.

Analyze Geometric Parameters: Optimize the geometry of halogen-bonded complexes to predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Decompose Interaction Components: Break down the interaction energy into its electrostatic, dispersion, and charge-transfer components to understand the nature of the bonding.

Regioselectivity—the preference for reaction at one position over another—is a key challenge in the functionalization of polyhalogenated aromatics. Computational modeling is increasingly used to predict these outcomes.

Cross-Coupling Reactions: In reactions like the Suzuki coupling, the site of reaction on this compound (C1, C2, or C4) is determined by a combination of electronic and steric factors. rsc.orgsemanticscholar.org DFT calculations can model the transition state energies for the oxidative addition of a palladium catalyst at each of the three C-X bonds. The position with the lowest activation energy is the predicted site of reaction. Generally, reactivity follows the trend C-I > C-Br >> C-Cl, making the two C-I positions the most likely sites for initial coupling. Differentiating between the C2-I and C4-I sites would depend on the steric hindrance imposed by the neighboring groups and the specific catalyst used. chemrxiv.org

Halogen Dance Reactions: The halogen dance is a base-catalyzed isomerization where a halogen appears to "walk" across the aromatic ring. rsc.orgacs.orgresearchgate.net This occurs via a series of deprotonation and halogen-metal exchange steps. DFT can model the entire reaction pathway, calculating the relative energies of the possible lithiated intermediates and the transition states connecting them. researchgate.netbeilstein-archives.org This modeling can predict the thermodynamic stability of the various isomeric intermediates, thereby forecasting the final, most stable product of the rearrangement. For this compound, such models could predict whether a halogen dance would lead to a more stable isomer, such as 1,3-diiodo-5-bromobenzene.

Vi. Future Directions and Emerging Research Frontiers for Diiodobromobenzenes

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of diiodobromobenzenes has traditionally relied on classical halogenation methods, which can involve harsh conditions and the use of stoichiometric, hazardous reagents. The future of synthesizing these valuable building blocks lies in the development of greener, more efficient, and sustainable protocols.

Key research efforts are focused on:

Catalytic Direct C-H Iodination: Moving away from traditional Sandmeyer reactions, which produce significant waste, researchers are exploring transition-metal-catalyzed direct C-H iodination of bromobenzenes. These methods offer higher atom economy and avoid the use of diazonium salt intermediates.

Flow Chemistry: The use of microreactor or flow chemistry systems for halogenation reactions is a promising frontier. Flow processes can offer enhanced safety, better temperature control, and improved reaction efficiency and selectivity, minimizing the formation of poly-halogenated byproducts.

Green Solvents and Reagents: A significant push is being made to replace hazardous organic solvents with more environmentally benign alternatives, such as deep eutectic solvents (DES) or even water, where possible. rsc.org The use of recyclable catalysts and less toxic halogen sources is also a critical area of investigation.

| Methodology | Typical Reagents | Advantages | Challenges |

|---|---|---|---|

| Classical Electrophilic Halogenation | I₂, H₂SO₄/HNO₃ | Well-established, inexpensive reagents | Harsh conditions, poor selectivity, significant waste |

| Sandmeyer Reaction | NaNO₂, KI, H⁺ | Good for specific isomer synthesis | Stoichiometric waste, unstable diazonium intermediates |

| Direct C-H Catalysis | Pd, Ru, or Ir catalysts, I₂ or NIS | High atom economy, reduced waste | Catalyst cost, regioselectivity control |

| Flow Chemistry Synthesis | Various, adapted for flow reactors | Enhanced safety, scalability, high efficiency | Initial equipment investment, potential for clogging |

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of three distinct halogen atoms (two iodine, one bromine) on the benzene (B151609) ring makes diiodobromobenzenes ideal platforms for studying and developing chemoselective catalytic reactions. The differential reactivity of the C-I and C-Br bonds allows for stepwise, site-selective functionalization.

Future research is centered on creating highly selective catalytic systems that can distinguish between these halogen sites with precision.

Orthogonal Catalysis: Developing catalytic systems that are "orthogonal," meaning one catalyst selectively activates the C-I bond while another selectively activates the C-Br bond under different conditions, would allow for complex, one-pot multi-component reactions.

Ligand Design: The design of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition metals like palladium and nickel is crucial. These ligands can fine-tune the electronic and steric environment of the metal center, enhancing its selectivity for a specific C-X bond (where X = I or Br).

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are being explored as both reagents and catalysts for various transformations. nsf.gov Research into using catalytic hypervalent iodine systems for the functionalization of diiodobromobenzenes could lead to novel, metal-free reaction pathways.

| Catalytic Approach | Objective | Potential Catalysts | Target Reaction |

|---|---|---|---|

| Site-Selective Cross-Coupling | Functionalize C-I bonds while leaving C-Br bonds intact (or vice versa) | Pd(PPh₃)₄, Ni(dppe)Cl₂, Cu(I) complexes | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Photoredox Catalysis | Use visible light to drive selective transformations at room temperature | Iridium and Ruthenium photocatalysts | C-H functionalization, radical couplings |

| Enzyme-Catalyzed Reactions | Achieve high selectivity under mild, biological conditions | Engineered dehalogenases or transferases | Biocatalytic synthesis of complex molecules |

Integration into Advanced Functional Material Design

The unique properties of diiodobromobenzenes, including their high refractive index, potential for halogen bonding, and utility as synthetic intermediates, make them attractive for the design of advanced functional materials.

Emerging frontiers in this area include:

Organic Electronics: Diiodobromobenzene derivatives can serve as building blocks for organic semiconductors, polymers, and dendrimers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The heavy iodine atoms can influence molecular packing and electronic coupling in the solid state.

Halogen-Bonded Materials: The iodine atoms on the benzene ring are excellent halogen bond donors. This non-covalent interaction can be exploited to construct self-assembling supramolecular structures, liquid crystals, and crystalline co-crystals with tailored electronic and optical properties.

High Refractive Index Polymers: Incorporating highly polarizable atoms like iodine and bromine into polymer structures can significantly increase their refractive index. Such materials are in demand for applications in optics, such as anti-reflective coatings and advanced lenses.

Potential in Bioactive Molecule Discovery and Chemical Biology

Halogen atoms are prevalent in many natural and synthetic bioactive compounds, where they can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov While diiodobromobenzene itself is not known for significant bioactivity, it represents a valuable scaffold for the synthesis of novel therapeutic agents and chemical probes.

Future research directions include:

Fragment-Based Drug Discovery: The diiodobromophenyl moiety can be used as a "heavy" fragment in fragment-based screening to identify new binding interactions with proteins. The iodine atoms can provide strong halogen bonding interactions with protein backbones or serve as useful anchors for further synthetic elaboration.

Synthesis of Natural Product Analogues: Many marine organisms produce brominated and iodinated secondary metabolites with potent biological activities. nih.gov Diiodobromobenzenes can be used as starting materials to synthesize analogues of these natural products, potentially leading to new drug candidates with improved properties.

Chemical Biology Probes: The ability to selectively functionalize the different halogen positions allows for the precise installation of reporter tags, cross-linkers, or other functionalities. This makes diiodobromobenzene derivatives promising platforms for developing chemical probes to study complex biological processes. whiterose.ac.uktiu.edu.iq The search for new bioactive molecules remains a significant challenge, and exploring diverse chemical spaces is key to discovering new drugs and probes. whiterose.ac.uk

常见问题

Q. What are the recommended synthetic methodologies for 2,4-Diiodobromobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of bromobenzene derivatives. Direct iodination using iodine monochloride (ICl) or iodinating agents like N-iodosuccinimide (NIS) under controlled temperatures (40–60°C) is common. Solvent choice (e.g., dichloromethane or acetic acid) affects regioselectivity. For example, polar aprotic solvents favor para-substitution due to reduced steric hindrance. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the diiodinated product. Yield optimization requires monitoring reaction time and stoichiometric ratios of halogens .

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. In ¹H NMR, the absence of aromatic protons simplifies analysis, while ¹³C NMR reveals deshielded carbons adjacent to iodine (δ ~90–110 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies C-Br and C-I stretches (500–600 cm⁻¹ and 550–650 cm⁻¹, respectively). For validation, cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) and databases like NIST Chemistry WebBook .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

- Methodological Answer : Use fume hoods for all procedures to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Dispose of waste via halogen-specific protocols, such as neutralization with sodium thiosulfate .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions, and what are the limitations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Limitations include solvent effects and steric factors, which may require empirical calibration. Tools like PubChem’s retrosynthesis analysis (using PISTACHIO or REAXYS databases) suggest feasible pathways but must be validated experimentally .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Reproduce experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use orthogonal characterization: combine X-ray crystallography with NMR/HRMS to confirm structure. For divergent yields, conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Cross-check with literature using platforms like CAS Common Chemistry under CC-BY-NC 4.0 licensing .

Q. How does steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Steric hindrance from iodine atoms directs subsequent substitutions to less hindered positions (e.g., meta to bromine). Electronic effects are assessed via Hammett constants (σ values: Br = +0.23, I = +0.18), where electron-withdrawing groups deactivate the ring. Experimental design should include competitive reactions with directing groups (e.g., nitro or methoxy) to map regiochemical outcomes. Computational modeling (DFT) predicts charge distribution and validates hypotheses .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity for pharmaceutical intermediates?

- Methodological Answer : Scaling introduces byproducts from incomplete iodination or halogen exchange. Optimize catalyst loading (e.g., Pd/Cu for couplings) and use flow chemistry to enhance mixing and heat transfer. Purity is maintained via recrystallization (ethanol/water mixtures) or preparative HPLC. Monitor trace metal impurities (e.g., residual Pd) using inductively coupled plasma mass spectrometry (ICP-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。